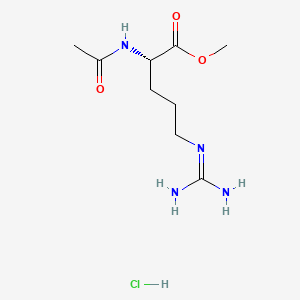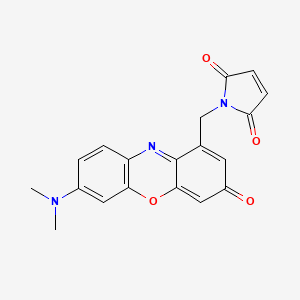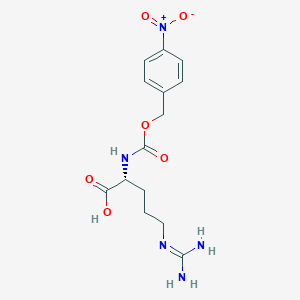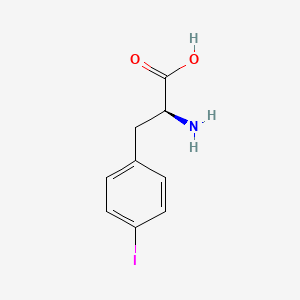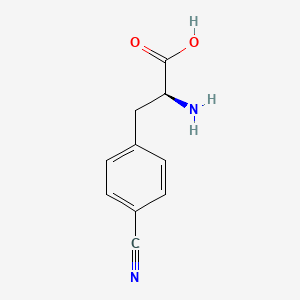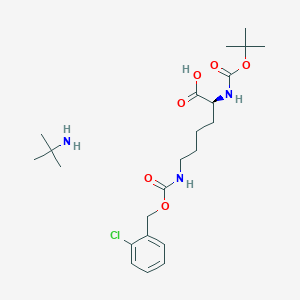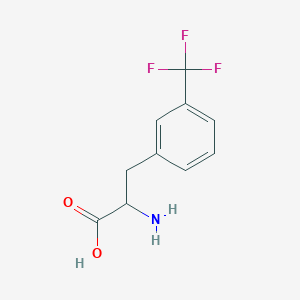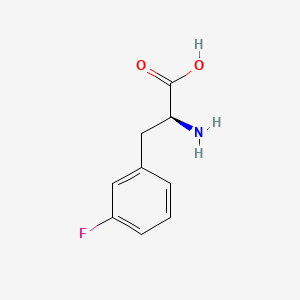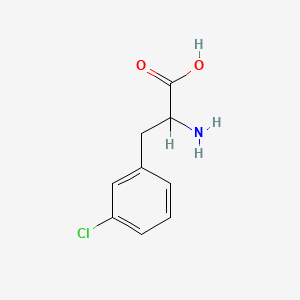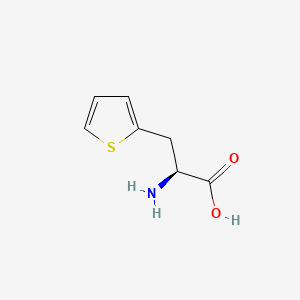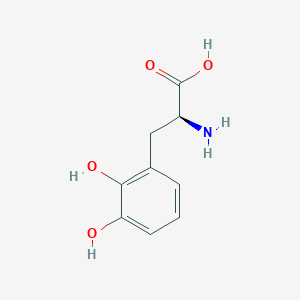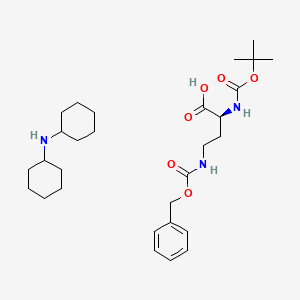
Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylamine (S)-4-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, also known as this compound, is a useful research compound. Its molecular formula is C29H47N3O6 and its molecular weight is 533.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The BOC group in Boc-Dab(Z)-OH.DCHA is commonly used to protect amines in synthetic reactions . The amine attacks a carbonyl site of BOC2O, creating a t-butyl carbonate leaving group that breaks down to carbon dioxide gas and t-butoxide . The base then abstracts a proton from the positively charged amine . This process is part of the compound’s interaction with its targets.
Biochemical Pathways
It is known that the compound is used in peptide synthesis , suggesting that it may play a role in protein-related biochemical pathways.
Result of Action
As a compound used in peptide synthesis , it may contribute to the formation of proteins, which can have various effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Boc-Dab(Z)-OH.DCHA plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes and proteins involved in the formation of peptide bonds. The compound’s structure, which includes a benzyloxycarbonyl group and a tert-butoxycarbonyl group, allows it to act as a protecting group for amino acids during peptide synthesis. This interaction ensures that the amino acids are correctly aligned and bonded, leading to the formation of the desired peptide chain. Boc-Dab(Z)-OH.DCHA is known to interact with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds .
Cellular Effects
Boc-Dab(Z)-OH.DCHA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function. For instance, Boc-Dab(Z)-OH.DCHA can modulate the activity of signaling proteins, thereby affecting downstream signaling pathways. This modulation can result in altered gene expression, leading to changes in cellular behavior and metabolism. Studies have shown that Boc-Dab(Z)-OH.DCHA can impact the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of Boc-Dab(Z)-OH.DCHA involves its binding interactions with biomolecules. The compound’s benzyloxycarbonyl and tert-butoxycarbonyl groups allow it to bind to specific sites on enzymes and proteins. This binding can inhibit or activate enzyme activity, depending on the nature of the interaction. For example, Boc-Dab(Z)-OH.DCHA can inhibit the activity of proteases by binding to their active sites, preventing them from cleaving peptide bonds. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Dab(Z)-OH.DCHA can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Boc-Dab(Z)-OH.DCHA is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its impact may diminish as it degrades .
Dosage Effects in Animal Models
The effects of Boc-Dab(Z)-OH.DCHA vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, Boc-Dab(Z)-OH.DCHA can exhibit toxic effects, including cellular damage and apoptosis. Studies have identified threshold doses at which the compound transitions from being beneficial to toxic. These findings highlight the importance of carefully controlling the dosage of Boc-Dab(Z)-OH.DCHA in experimental settings .
Metabolic Pathways
Boc-Dab(Z)-OH.DCHA is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as esterases and amidases, which cleave its ester and amide bonds. This metabolism can lead to the formation of intermediate metabolites that may have distinct biological activities. Boc-Dab(Z)-OH.DCHA can also influence metabolic flux by altering the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Boc-Dab(Z)-OH.DCHA within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, Boc-Dab(Z)-OH.DCHA can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
Boc-Dab(Z)-OH.DCHA exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Boc-Dab(Z)-OH.DCHA may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization is crucial for the compound’s role in modulating cellular processes .
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669959 |
Source


|
| Record name | (2S)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-89-0 |
Source


|
| Record name | (2S)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
